(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
Description
The compound “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone” is a hybrid heterocyclic molecule featuring three distinct pharmacophores:
- 1,2,4-Triazole moiety: A five-membered aromatic ring with three nitrogen atoms, known for its role in hydrogen bonding and metal coordination, enhancing biological activity .
- Azetidine ring: A four-membered saturated nitrogen-containing ring that confers conformational rigidity and metabolic stability .
- 2,3-Dihydrobenzo[b][1,4]dioxin system: A bicyclic structure with oxygen atoms, contributing to lipophilicity and membrane permeability .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(14-8-21-12-3-1-2-4-13(12)22-14)18-5-11(6-18)7-19-10-16-9-17-19/h1-4,9-11,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVOCBGLLXXUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a variety of biological activities. They can bind to multiple receptors, making them useful in the development of new therapeutic agents.
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole moiety actively contribute to binding to the active site of enzymes. This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to interact with various biochemical pathways due to their ability to bind to multiple receptors. The downstream effects of these interactions can vary widely, potentially influencing a range of biological processes.
Biological Activity
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule notable for its unique structural features, which include an azetidine ring and a triazole moiety. This hybrid structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Structural Characteristics
The compound's structure can be broken down into key components:
| Component | Description |
|---|---|
| Azetidine | A four-membered saturated heterocyclic ring that may enhance biological activity through its ability to interact with biological targets. |
| Triazole | A five-membered ring containing three nitrogen atoms, known for its role in various pharmacological properties. |
| Dihydrobenzo[d][1,4]dioxin | A fused bicyclic structure that may contribute to the compound's stability and interaction with biological systems. |
Antimicrobial Properties
Preliminary studies indicate that compounds with triazole rings often exhibit antimicrobial and antifungal activities. The triazole moiety is particularly effective in inhibiting fungal cytochrome P450 enzymes, which are crucial for fungal survival and proliferation. This suggests that the compound may serve as a potential antifungal agent.
Anticancer Activity
The azetidine-based structure has been associated with anticancer properties. Research has shown that similar compounds can inhibit key enzymes involved in cancer progression. For instance, studies on related triazole derivatives have demonstrated significant cytotoxic effects against various human tumor cell lines (e.g., KB and Hep-G2) .
Case Studies
Several case studies have explored the biological activities of structurally similar compounds:
- Triazole Derivatives : Research indicates that triazole derivatives can effectively inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Azetidine Compounds : A study on azetidine derivatives found promising results in terms of anticancer activity against breast cancer cells by targeting aromatase enzymes .
- Hybrid Molecules : The combination of multiple heterocycles within a single molecule has been shown to enhance biological activity compared to simpler analogs. This structural diversity allows for more complex interactions with biological targets .
The proposed mechanisms by which (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone exerts its biological effects include:
- Enzyme Inhibition : The triazole ring can interact with enzymes critical for fungal growth and cancer cell proliferation.
- Cellular Interaction : The azetidine component may facilitate binding to cellular receptors or enzymes, enhancing the compound's therapeutic potential.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazole-Containing Compounds
Key Observations:
Azetidine vs. Larger Heterocycles : The azetidine in the query compound may improve metabolic stability compared to bulkier rings like thiadiazole or imidazole, but this could reduce binding flexibility .
Activity Cliffs: Despite structural similarities, minor changes (e.g., azetidine → thiazole in ) lead to significant potency shifts (e.g., 12a’s IC50 = 1.19 µM vs. 9b’s 2.94 µM), illustrating activity cliffs .
Structure-Activity Relationship (SAR) Insights
- Triazole Substitution : 1,2,4-Triazole derivatives consistently show antitumor activity, but substituents dictate potency. For example, thiazole-linked triazoles (12a) exhibit lower IC50 values than thiadiazoles (9b), suggesting electron-rich heterocycles enhance target engagement .
- Benzodioxin vs. Phenyl Groups : Benzodioxin-containing compounds (query, ) may exhibit fewer off-target effects compared to phenyl-substituted analogues due to reduced π-π stacking promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
